molecular formula C6H8BNO2S B8187666 2-Cyclopropyl-thiazole-4-boronic acid

2-Cyclopropyl-thiazole-4-boronic acid

Cat. No.: B8187666
M. Wt: 169.01 g/mol
InChI Key: CSXDLTIJRMQZNZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-thiazole-4-boronic acid is a heterocyclic boronic acid featuring a thiazole core substituted with a cyclopropyl group at the 2-position and a boronic acid moiety at the 4-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, imparts electron-deficient characteristics, enhancing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The boronic acid group (-B(OH)₂) is critical for forming carbon-carbon bonds but may require stabilization via pinacol esterification (e.g., this compound pinacol ester) to prevent dehydration into boroxines .

Properties

IUPAC Name

(2-cyclopropyl-1,3-thiazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4,9-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXDLTIJRMQZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)C2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Thiazoles

The Miyaura borylation reaction is widely employed to introduce boronic acid groups into heteroaromatic systems. For 2-cyclopropyl-thiazole-4-boronic acid, this method involves:

  • Starting material : 4-Bromo-2-cyclopropylthiazole.

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

  • Reagents : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), potassium acetate (3 equiv).

  • Solvent : 1,4-Dioxane or THF at 80–100°C for 12–24 hours.

Example :
4-Bromo-2-cyclopropylthiazole (1.0 equiv) reacts with B₂pin₂ in THF at 85°C under argon, yielding this compound pinacol ester (78% yield). Acidic hydrolysis (HCl, H₂O/THF) provides the free boronic acid.

Key Data :

ParameterValue
Yield (pinacol ester)78%
Purity (HPLC)>95%
Reaction Time18 hours

Directed Ortho-Metalation (DoM)

Directed metalation strategies enable regioselective borylation of thiazoles with directing groups (e.g., amides, sulfonamides):

  • Substrate : 2-Cyclopropylthiazole-4-carboxamide.

  • Base : LDA (2.5 equiv) at −78°C.

  • Electrophile : Trimethyl borate (B(OMe)₃, 3 equiv).

  • Workup : Hydrolysis with 2M HCl.

Advantages :

  • High regioselectivity for the 4-position.

  • Compatible with sensitive cyclopropyl groups.

Limitations :

  • Requires strict anhydrous conditions.

Cyclopropanation of Boronic Acid-Functionalized Thiazoles

Transition Metal-Catalyzed Cyclopropanation

Copper- or palladium-catalyzed cyclopropanation of alkenyl boronic esters provides access to cyclopropyl-boronic acid hybrids:

  • Substrate : 4-Boronic acid pinacol ester-2-vinylthiazole.

  • Catalyst : Cu(acac)₂ (10 mol%).

  • Reagents : Ethyl diazoacetate (1.5 equiv).

  • Solvent : DCM at 25°C for 6 hours.

Example :
4-Bpin-2-vinylthiazole undergoes cyclopropanation with ethyl diazoacetate, yielding this compound pinacol ester (62% yield, dr = 3:1).

Key Data :

ParameterValue
Yield62%
Diastereomeric Ratio3:1
Catalyst Loading10 mol% Cu(acac)₂

Simmons-Smith Cyclopropanation

A classical approach using diiodomethane and zinc-copper couple:

  • Substrate : 4-Boronic acid-2-allylthiazole.

  • Reagents : CH₂I₂ (2 equiv), Zn-Cu (3 equiv).

  • Solvent : Ether at 0°C to reflux.

Challenges :

  • Limited compatibility with boronic acids due to protodeboronation risks.

  • Often requires boronic ester protection (e.g., pinacol).

Convergent Assembly via Sequential Cyclopropanation and Borylation

Stepwise Synthesis from Cyclopropylthiazole Precursors

A modular route involving:

  • Thiazole formation : Hantzsch synthesis from thioamide and α-bromo ketone.

  • Cyclopropanation : Rhodium-catalyzed [2+1] cycloaddition with diazocyclopropane.

  • Borylation : Miyaura reaction with B₂pin₂.

Example :

  • Thiazole intermediate (2-cyclopropylthiazole) is brominated at the 4-position using NBS.

  • Miyaura borylation affords the target compound in 65% overall yield.

Optimization Insights :

  • Use of PdCl₂(dtbpf) enhances functional group tolerance.

  • Microwave irradiation reduces reaction time from 24h to 2h.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Miyaura Borylation78>95High efficiencyRequires halogenated precursor
DoM6590RegioselectiveSensitive to moisture
Simmons-Smith4585Broad substrate scopeProtodeboronation risk
Convergent Assembly6592ModularityMulti-step synthesis

Purification and Stability Considerations

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (heptane/EtOAc).

  • Stability : Boronic acid is prone to dehydration; storage as pinacol ester under argon is recommended .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-thiazole-4-boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various biaryl compounds or other substituted products depending on the coupling partner.

Scientific Research Applications

2-Cyclopropyl-thiazole-4-boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

    Biology: Potential use in the development of enzyme inhibitors or probes due to its boronic acid moiety, which can interact with active sites of enzymes.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-thiazole-4-boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The thiazole ring can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Boronic Acids with Cyclopropyl Substituents

2-Cyclopropylpyrimidine-4-boronic Acid
  • Structure : Pyrimidine ring with cyclopropyl (C2) and boronic acid (C4) groups.
  • Synthesis : Prepared via Li et al.’s method (90% yield, 25 mmol scale), yielding a mixture of boronic acid and trimeric anhydride (boroxine) .
  • LC-MS data (m/z 165 for monomer, 439 for trimer) confirms anhydride formation, a common issue for boronic acids .
  • Applications : Useful in pharmaceutical intermediates where pyrimidine scaffolds are preferred.
2-Chloro-4-methylpyridine-5-boronic Acid (CAS 913836-08-5)
  • Structure : Pyridine ring with chloro (C2), methyl (C4), and boronic acid (C5) groups.
  • Reactivity : The electron-withdrawing chlorine enhances electrophilicity, while the methyl group introduces steric hindrance. Pyridine’s aromaticity differs from thiazole, affecting electronic compatibility in reactions .

Thiazole-Based Boronic Acids

5-Bromo-2-(cyclopropyl)thiazole-4-boronic Acid Pinacol Ester (CAS 1402233-32-2)
  • Structure : Bromine at C5, cyclopropyl at C2, and pinacol-protected boronic acid at C4.
  • Molecular Weight : 330.05 g/mol.
  • Key Features : Bromine increases molecular weight and may alter electronic properties. The pinacol ester enhances stability, making it preferable for storage and commercial use .
4-(2-Methyl-4-thiazolyl)phenol (CAS 30686-73-8)
  • Structure: Thiazole linked to a phenol group.
  • Molecular Weight : 191.25 g/mol.
  • Comparison: Lacks a boronic acid group but highlights thiazole’s versatility in non-cross-coupling applications (e.g., antimicrobial agents) .

Benzene-Based Cyclopropyl Boronic Acids

4-Cyclopropyl-benzeneboronic Acid
  • Structure : Benzene ring with cyclopropyl and boronic acid groups.
  • Molecular Formula : C₉H₁₁BO₂.
  • Reactivity : Simpler structure without heterocycles offers higher stability but lower reactivity compared to thiazole derivatives. Ideal for reactions requiring minimal steric interference .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features Reactivity Notes
2-Cyclopropyl-thiazole-4-boronic acid C₆H₇BNO₂S 168.00 Thiazole core, cyclopropyl group Moderate reactivity; prone to anhydride formation
2-Cyclopropylpyrimidine-4-boronic acid C₇H₉BN₂O₂ 164.97 Pyrimidine core, forms boroxine High reactivity due to electron deficiency
4-Cyclopropyl-benzeneboronic acid C₉H₁₁BO₂ 161.99 Benzene core, no heterocycle Stable but less reactive
5-Bromo-2-(cyclopropyl)thiazole-4-boronic acid pinacol ester C₁₂H₁₇BBrNO₂S 330.05 Bromine substituent, pinacol ester Enhanced stability; commercial availability

Biological Activity

2-Cyclopropyl-thiazole-4-boronic acid is an organoboron compound featuring a thiazole ring, a cyclopropyl moiety, and a boronic acid functional group. This unique structure contributes to its diverse biological activities, particularly in enzyme interaction and potential therapeutic applications. The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols, which can modulate enzyme functions and influence metabolic pathways.

Chemical Structure

The compound can be described as follows:

  • Chemical Formula : C7_{7}H8_{8}BNO2_{2}S
  • Molecular Weight : 179.03 g/mol

The boronic acid functionality of this compound allows it to interact selectively with biological molecules, particularly proteins and enzymes. This interaction is significant for:

  • Enzyme Inhibition : The reversible binding capability enables modulation of enzymatic activity, which is crucial in various therapeutic contexts.
  • Metabolic Pathway Influence : By interacting with specific enzymes, the compound can alter cellular processes and signaling pathways, making it a candidate for drug development.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, including those containing boronic acids. For instance:

  • A study on thiazolidine derivatives indicated that modifications could enhance anticancer potency significantly, with some compounds achieving IC50_{50} values in the low nanomolar range against cancer cell lines.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Cyclopropyl-1,2-thiazole-4-carboxylic acidContains a carboxylic acid instead of a boronic groupPotentially different biological activities due to carboxylic functionality
5-Borono-2-cyclopropyl-thiazoleSimilar thiazole structure but different substitution patternsMay exhibit different reactivity in Suzuki reactions

Q & A

Q. What computational tools predict the reactivity of this compound in complex reaction systems?

  • Methodology : Combine DFT (e.g., B3LYP/6-31G*) for mechanistic insights with molecular dynamics (MD) to simulate solvent effects. Validate with experimental kobs and isotopic labeling .
  • Data : DFT accurately models zwitterionic intermediates in 2-pyridyl boronic acids, supporting analogous applications for thiazole derivatives .

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